Perrottetinene

Description

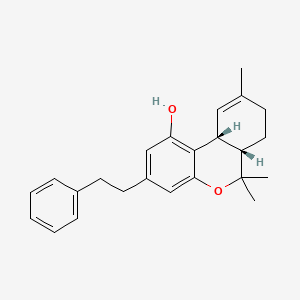

Structure

3D Structure

Properties

IUPAC Name |

(6aS,10aR)-6,6,9-trimethyl-3-(2-phenylethyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O2/c1-16-9-12-20-19(13-16)23-21(25)14-18(15-22(23)26-24(20,2)3)11-10-17-7-5-4-6-8-17/h4-8,13-15,19-20,25H,9-12H2,1-3H3/t19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHMKBLKWFFFSZ-UXHICEINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1)C(OC3=CC(=CC(=C23)O)CCC4=CC=CC=C4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@H](CC1)C(OC3=CC(=CC(=C23)O)CCC4=CC=CC=C4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401028205 | |

| Record name | Perrottetinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160041-34-9 | |

| Record name | (6aS,10aR)-6a,7,8,10a-Tetrahydro-6,6,9-trimethyl-3-(2-phenylethyl)-6H-dibenzo[b,d]pyran-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160041-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perrottetinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERROTTETINENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ8N3GKD3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Perrottetinene from Radula marginata: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of perrottetinene, a psychoactive cannabinoid analogue found in the liverwort Radula marginata. This document details the experimental protocols for its extraction and purification, summarizes key quantitative data, and visualizes the known biological pathways associated with this unique natural product.

Discovery and Significance

This compound is a naturally occurring bibenzyl cannabinoid that was first identified in the Japanese liverwort Radula perrottetii in 1994.[1] Subsequent research confirmed its presence in other Radula species, including the New Zealand endemic Radula marginata.[2][3] Structurally, this compound is a cis-tetrahydrocannabinol (THC) analogue, distinguishing it from the trans-THC found in Cannabis sativa.[3] This structural difference has significant implications for its pharmacological profile, sparking interest in its potential as a therapeutic agent with potentially fewer side effects than THC.[2]

Recent studies have confirmed that this compound is psychoactive, acting as a partial agonist at the cannabinoid type 1 (CB1) receptor.[3] Its discovery highlights a fascinating example of convergent evolution, where two distantly related plant lineages—liverworts and cannabis—have independently evolved the capacity to produce structurally similar and biologically active compounds.[2]

Experimental Protocols

Extraction and Isolation of this compound and Related Bibenzyls

The following protocol outlines a common method for the extraction and isolation of this compound and other bibenzyl cannabinoids from Radula marginata.[2]

Experimental Workflow:

Methodology:

-

Sample Preparation: Freshly collected Radula marginata plant material is freeze-dried to remove water content and then ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material is extracted with an organic solvent, typically dichloromethane (B109758) (DCM), to yield a crude extract containing a mixture of bibenzyls and other lipophilic compounds.[2]

-

Initial Fractionation: The crude extract is subjected to column chromatography using a C18 silica stationary phase. A gradient elution with increasing concentrations of acetonitrile (B52724) (MeCN) in water is used to separate the compounds based on their polarity. The fractions containing the bibenzyl cannabinoids are collected.[2]

-

High-Performance Liquid Chromatography (HPLC) Purification: The bibenzyl-containing fractions are further purified using preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds, including this compound.[2]

Analytical Characterization

The identification and structural elucidation of this compound and its analogues are typically performed using a combination of the following analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification and quantification of volatile and semi-volatile compounds in the extract.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the definitive structural elucidation of the isolated compounds.[2]

Quantitative Data

While specific extraction yields of this compound from Radula marginata are not consistently reported in the literature, the following tables summarize the known quantitative data regarding its biological activity.

Table 1: Binding Affinity of (-)-cis-Perrottetinene to Cannabinoid Receptors [3]

| Receptor | Binding Affinity (Ki, nM) |

| CB1 | 481 |

| CB2 | 225 |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

Biological Activity and Signaling Pathways

This compound exerts its biological effects primarily through its interaction with the endocannabinoid system.

Cannabinoid Receptor Signaling

This compound is a partial agonist of the CB1 and CB2 receptors.[3] The activation of these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events.

References

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins of perrottetinene and its related bibenzyl compounds, a class of molecules gaining significant attention for their structural similarity to tetrahydrocannabinol (THC) and their potential therapeutic applications. This document provides a comprehensive overview of the primary plant sources, detailed methodologies for extraction and quantification, and an examination of the known signaling pathways associated with these unique natural products.

Natural Sources of this compound and Related Bibenzyls

This compound and its structural analogs are predominantly found in liverworts, specifically within the genus Radula. These non-vascular plants represent a rich and unique source of bibenzyl cannabinoids.

Primary Botanical Sources

The primary producers of this compound and related bibenzyls belong to the Radula genus of liverworts. Species confirmed to contain these compounds are found in diverse geographical locations, including Japan, New Zealand, and Costa Rica.[1]

Key species include:

-

Radula perrottetii : Originally isolated from this Japanese liverwort, it is a primary source of this compound.[2]

-

Radula marginata : An endemic liverwort of New Zealand, this species has been the subject of significant research and has shown varying chemotypes with different dominant bibenzyl cannabinoids.[1][2] this compound and its acidic precursor, perrottetinenic acid, have been identified in this species.[2][3]

-

Radula laxiramea : Found in Costa Rica, this species is another confirmed source of this compound.[1]

-

Radula complanata : This species is also known to produce a variety of aromatic bibenzyls.

-

Radula voluta : An Ecuadorian liverwort that contains various bibenzyl derivatives.[4]

-

Radula campanigera and Radula chinensis : Japanese species that also produce this compound.[2]

Quantitative Analysis of Bibenzyl Content

The concentration of this compound and related bibenzyls can vary significantly between different Radula species and even within the same species collected from different locations, suggesting the existence of distinct chemotypes.[2] The following table summarizes the quantitative data on the bibenzyl cannabinoid content in Radula marginata from three different sites in New Zealand, as reported in recent research.

| Compound | Site 1 (S1) Concentration (mg/g DW) | Site 2 (S2) Concentration (mg/g DW) | Site 3 (S3) Concentration (mg/g DW) |

| This compound (PET) | ~2.5 | ~0.5 | ~4.0 |

| Perrottetinenic Acid (PETA) | ~1.0 | ~0.2 | ~1.5 |

| This compound Diol (PTD) | ~0.5 | ~3.0 | ~0.5 |

| This compound Diol Acid (PTDA) | ~0.2 | ~1.0 | ~0.2 |

| Bibenzyl-4-geranyl (BB4G) | ~0.1 | ~0.1 | ~0.8 |

| Bibenzyl-4-geranyl Acid (BB4GA) | ~0.1 | ~0.1 | ~0.5 |

Data is estimated from graphical representations in scientific literature and is intended for comparative purposes.

Experimental Protocols

The extraction, isolation, and quantification of this compound and related bibenzyls from Radula species involve standard phytochemical techniques. The following protocols are synthesized from methodologies reported in the scientific literature.

Extraction of Bibenzyls from Radula Species

A common method for the extraction of these non-polar compounds is solvent extraction.

Materials:

-

Dried and ground Radula plant material

-

Dichloromethane (B109758) (DCM) or Ether

-

Rotary evaporator

-

Glassware (beakers, flasks)

Protocol:

-

Air-dry the collected Radula plant material.

-

Grind the dried plant material into a fine powder.

-

Macerate the powdered plant material in dichloromethane or ether at room temperature for 24-48 hours. The solvent-to-sample ratio should be sufficient to ensure complete immersion of the plant material (e.g., 10:1 v/w).

-

Filter the mixture to separate the solvent extract from the plant residue.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Store the crude extract at a low temperature (e.g., -20°C) for subsequent purification and analysis.

Isolation and Purification

The crude extract can be fractionated using column chromatography to isolate individual bibenzyl compounds.

Materials:

-

Silica (B1680970) gel or C18 silica for column chromatography

-

Solvent systems (e.g., n-hexane, ethyl acetate (B1210297), methanol, acetonitrile (B52724) gradients)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

Protocol:

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Adsorb the dissolved extract onto a small amount of silica gel.

-

Prepare a silica gel or C18 silica column packed with the chosen stationary phase.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate or methanol).

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or analytical HPLC.

-

Combine fractions containing the compounds of interest.

-

For final purification, subject the enriched fractions to preparative HPLC.

Quantification by HPLC-MS/MS

A validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method is ideal for the accurate quantification of this compound and related bibenzyls.

Instrumentation:

-

HPLC system with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid

-

Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B over a suitable run time (e.g., 20-30 minutes).

-

Flow Rate: 0.5 - 1.0 mL/min

-

Column Temperature: 25-30°C

-

Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for each bibenzyl analyte need to be determined by infusing pure standards.

Structural Elucidation

The definitive identification of this compound and novel related bibenzyls is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

1D and 2D NMR: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are conducted to determine the chemical structure, including the connectivity of atoms and stereochemistry.

-

High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which allows for the determination of its elemental composition.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the extraction, isolation, and analysis of this compound and related bibenzyls from Radula species.

Signaling Pathway of this compound

This compound exerts its biological effects primarily through interaction with the cannabinoid receptors CB1 and CB2.[1] These G-protein coupled receptors initiate intracellular signaling cascades that lead to various physiological responses, including its psychoactive and anti-inflammatory effects.

The activation of CB1 and CB2 receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] It also modulates ion channel activity and activates the mitogen-activated protein (MAP) kinase pathway.[5] Notably, this compound has been shown to reduce the levels of prostaglandins D2 and E2 in the brain, an effect that is dependent on the CB1 receptor.[1] This anti-inflammatory action may be mediated through the modulation of enzymes in the prostaglandin (B15479496) synthesis pathway, such as cyclooxygenase (COX), potentially downstream of phospholipase A2 activation which releases the prostaglandin precursor, arachidonic acid.[6]

This technical guide provides a foundational understanding of this compound and related bibenzyls for researchers and professionals in drug development. The unique chemical structures and biological activities of these liverwort-derived compounds present exciting opportunities for further scientific investigation and the development of novel therapeutic agents.

References

- 1. New bibenzyl cannabinoid from the New Zealand liverwort Radula marginata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Putative Precursor Genes for the Biosynthesis of Cannabinoid-Like Compound in Radula marginata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. realmofcaring.org [realmofcaring.org]

- 6. Prostaglandins and cannabis--IX. Stimulation of prostaglandin E2 synthesis in human lung fibroblasts by delta 1-tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-cis-Perrottetinene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-cis-Perrottetinene is a naturally occurring cannabinoid first isolated from the liverwort species Radula perrottetii. Structurally, it bears a remarkable resemblance to Δ⁹-tetrahydrocannabinol (THC), the principal psychoactive constituent of Cannabis sativa. However, key stereochemical and structural distinctions, notably the cis-junction of its dibenzopyran core and a bibenzyl side chain instead of the pentyl chain found in THC, confer upon it a unique pharmacological profile. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical data of (-)-cis-perrottetinene, along with detailed experimental protocols for its synthesis and biological evaluation.

Chemical Structure and Stereochemistry

(-)-cis-Perrottetinene is a dibenzopyran derivative with the systematic IUPAC name (6aR,10aR)-6,6,9-trimethyl-3-(2-phenylethyl)-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol. Its absolute configuration was definitively established in 2008 through an enantioselective total synthesis. The molecule features two chiral centers at the C-6a and C-10a positions, with both hydrogens oriented on the same side of the ring, defining the cis-fusion of the cyclohexene (B86901) and dihydropyran rings.

Key Structural Features:

-

Dibenzopyran Core: A tricyclic system composed of a dihydropyran ring fused to a benzene (B151609) ring, which is in turn fused to a cyclohexene ring.

-

cis-Ring Junction: The hydrogen atoms at the 6a and 10a positions are in a cis-configuration, which is a key differentiator from the trans-configuration of THC.

-

Bibenzyl Side Chain: A phenylethyl group is attached at the C-3 position of the aromatic ring, contrasting with the n-pentyl side chain of THC.

-

Chirality: The molecule possesses two stereocenters, leading to the (-)-enantiomer being the naturally occurring form.

Quantitative Data

A thorough understanding of the physicochemical properties of (-)-cis-perrottetinene is essential for its identification, characterization, and use in drug development. The following tables summarize key quantitative data obtained from spectroscopic and analytical techniques.

Spectroscopic Data

Table 1: ¹H and ¹³C NMR Spectral Data for (-)-cis-Perrottetinene

| Position | ¹³C Chemical Shift (δ) ppm | ¹H Chemical Shift (δ) ppm, Multiplicity (J in Hz) |

| 1 | 154.9 | - |

| 2 | 108.9 | 6.18, d (1.7) |

| 3 | 142.8 | - |

| 4 | 110.7 | 6.29, d (1.7) |

| 4a | 154.3 | - |

| 5 | 123.8 | - |

| 6 | 77.4 | - |

| 6a | 31.5 | 3.18, br d (10.8) |

| 7 | 30.8 | 1.85-1.95, m |

| 8 | 27.6 | 1.60-1.70, m |

| 9 | 134.1 | 5.46, br s |

| 10 | 34.0 | 2.10-2.20, m |

| 10a | 47.9 | 1.35-1.45, m |

| 1' (CH₂) | 37.8 | 2.85-2.95, m |

| 2' (CH₂) | 35.1 | 2.65-2.75, m |

| Ar-C₁' | 142.0 | - |

| Ar-C₂'/C₆' | 128.4 | 7.20-7.30, m |

| Ar-C₃'/C₅' | 128.3 | 7.15-7.25, m |

| Ar-C₄' | 125.7 | 7.10-7.20, m |

| 6-CH₃ (α) | 27.5 | 1.09, s |

| 6-CH₃ (β) | 25.1 | 1.38, s |

| 9-CH₃ | 23.4 | 1.67, s |

| OH | - | 4.85, s |

Note: NMR data can vary slightly depending on the solvent and instrument used.

Table 2: Mass Spectrometry Data for (-)-cis-Perrottetinene

| Parameter | Value |

| Molecular Formula | C₂₄H₂₈O₂ |

| Molecular Weight | 348.48 g/mol |

| Mass Spectrometry (EI-MS) m/z (%) | 348 (M⁺, 100), 333 (25), 267 (30), 258 (45), 243 (35), 190 (20), 131 (15) |

Experimental Protocols

Enantioselective Total Synthesis of (-)-cis-Perrottetinene

The first enantioselective total synthesis of (-)-cis-perrottetinene was a key step in confirming its absolute stereochemistry. The synthesis involves several key transformations, including a diastereoselective Ireland-Claisen rearrangement and a ring-closing metathesis.

Experimental Workflow for Total Synthesis

Caption: Key stages in the enantioselective total synthesis of (-)-cis-perrottetinene.

Detailed Protocol:

A detailed, step-by-step protocol for the synthesis is beyond the scope of this guide but can be found in the original publication by Song et al. (Org. Lett.2008 , 10 (2), pp 269–271). The key steps involve:

-

Preparation of a chiral allylic alcohol: This is typically achieved through an asymmetric aldol reaction or by resolution.

-

Esterification: The chiral alcohol is esterified with an appropriate acid chloride.

-

Diastereoselective Ireland-Claisen Rearrangement: The ester is converted to a silyl ketene acetal and then undergoes a[1][1]-sigmatropic rearrangement to establish the cis-stereochemistry at the two adjacent stereocenters.

-

Ring-Closing Metathesis: The diene product from the rearrangement is treated with a ruthenium catalyst (e.g., Grubbs' catalyst) to form the cyclohexene ring.

-

Final Steps: The synthesis is completed through reduction of the ester and deprotection of any protecting groups to yield (-)-cis-perrottetinene.

Biological Activity and Signaling Pathways

(-)-cis-Perrottetinene exhibits psychoactive properties by acting as a partial agonist at the cannabinoid type 1 (CB1) receptor.[2] It also binds to the cannabinoid type 2 (CB2) receptor.[2] Furthermore, studies have shown that it can reduce the levels of prostaglandins (B1171923) D2 and E2 in the brain.[2]

Signaling Pathway upon CB1 Receptor Activation

Caption: Simplified signaling cascade following the activation of the CB1 receptor by (-)-cis-perrottetinene.

Experimental Protocols for Biological Assays

1. CB1 and CB2 Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of (-)-cis-perrottetinene for the CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow

Caption: General workflow for a radioligand displacement binding assay.

Detailed Protocol:

-

Membrane Preparation: Cell membranes expressing either human CB1 or CB2 receptors are prepared from cultured cells (e.g., HEK293 or CHO cells).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4) is prepared.

-

Incubation: In a 96-well plate, the receptor membranes are incubated with a fixed concentration of a radioligand (e.g., [³H]CP55,940) and varying concentrations of (-)-cis-perrottetinene. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competitor.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

2. Measurement of Prostaglandin (B15479496) D₂ and E₂ in Mouse Brain

This protocol describes the quantification of prostaglandins in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

Caption: Workflow for the analysis of prostaglandins in mouse brain tissue.

Detailed Protocol:

-

Animal Dosing: Mice are administered with (-)-cis-perrottetinene or a vehicle control.

-

Tissue Collection: At a specified time point, the mice are euthanized, and the brains are rapidly excised and flash-frozen in liquid nitrogen to prevent post-mortem changes in prostaglandin levels.

-

Homogenization and Extraction: The brain tissue is homogenized in a suitable solvent (e.g., methanol) containing an internal standard (e.g., deuterated PGD₂ and PGE₂). The prostaglandins are then extracted using solid-phase extraction (SPE).

-

LC-MS/MS Analysis: The extracted samples are analyzed by LC-MS/MS. The prostaglandins are separated on a C18 column and detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Quantification: The concentration of PGD₂ and PGE₂ in the samples is determined by comparing the peak areas of the analytes to that of the internal standard.

Conclusion

(-)-cis-Perrottetinene represents a fascinating and pharmacologically significant natural product. Its unique stereochemistry and structural features distinguish it from classical cannabinoids like THC, offering a promising scaffold for the development of novel therapeutics targeting the endocannabinoid system. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working with this intriguing molecule. Further investigation into its pharmacological properties and therapeutic potential is warranted.

References

Biosynthesis pathway of Perrottetinene in liverworts

An In-depth Technical Guide to the Biosynthesis of Perrottetinene in Liverworts

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (PET), a bibenzyl cannabinoid found in liverworts of the Radula genus, has garnered significant scientific interest due to its structural analogy and similar psychoactive properties to Δ⁹-tetrahydrocannabinol (THC) from Cannabis sativa.[1][2][3] Unlike THC, which is a meroterpenoid, this compound is a bibenzyl-monoterpene hybrid, suggesting a distinct biosynthetic origin that represents a remarkable case of convergent evolution.[1][4][5] While the complete pathway is still under investigation, transcriptomic analyses and metabolite profiling of species like Radula marginata have illuminated a proposed biosynthetic route. This guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the key enzymatic steps, precursor molecules, and relevant experimental methodologies. It aims to serve as a technical resource for researchers in natural product synthesis, metabolic engineering, and pharmacology.

Proposed Biosynthesis Pathway

The biosynthesis of this compound in liverworts is a complex process that merges the phenylpropanoid pathway with the terpenoid pathway. It is postulated to begin with L-phenylalanine and geranyl diphosphate (B83284) (GPP).[3][6] The pathway shows significant parallels to flavonoid and stilbenoid synthesis, as well as notable divergences from the cannabinoid pathway in Cannabis, primarily in the formation of its core phenolic acid.[1][7][8]

Pathway Overview:

-

Formation of p-Coumaroyl-CoA: The pathway initiates with the deamination of L-phenylalanine by Phenylalanine Ammonia Lyase (PAL) to yield cinnamic acid. This is subsequently hydroxylated to p-coumaric acid, which is then activated to its coenzyme A thioester, p-coumaroyl-CoA, by 4-Coumarate:CoA Ligase (4CL) .[1][9]

-

Bibenzyl Core Formation: A Type III Polyketide Synthase (PKS) , likely a Stilbenecarboxylate Synthase (STCS) , catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA.[9][10] This is followed by reduction and cyclization to form the characteristic bibenzyl scaffold. In liverworts, this key intermediate is a stilbene (B7821643) acid, specifically 2,4-dihydroxy-6-phenylethylbenzoic acid, which is analogous to olivetolic acid in the Cannabis pathway.[3][4][6]

-

Prenylation: The bibenzyl acid intermediate is then prenylated with Geranyl Diphosphate (GPP) , which is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway. This alkylation step is catalyzed by a putative Aromatic Prenyltransferase (PT) and results in the formation of bibenzyl-4-gerolic acid (BB4GA), the direct precursor to the acidic cannabinoids in Radula.[1][4]

-

Oxidative Cyclization: The geranyl group of BB4GA is cyclized by a synthase, analogous to THCA synthase, to form the pyran ring of perrottetinenic acid (PETA).[1][4]

-

Decarboxylation: this compound is ultimately formed via non-enzymatic decarboxylation of PETA, a process often accelerated by heat or light, similar to the conversion of THCA to THC.[1]

Additionally, Radula species produce other related bibenzyl cannabinoids, such as this compound diol (PTD), which is analogous to cannabidiol (B1668261) (CBD).[1][4] This suggests the presence of alternative synthases that can cyclize the common precursor BB4GA into different structural forms.

References

- 1. Unique bibenzyl cannabinoids in the liverwort Radula marginata: parallels with Cannabis chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Putative Precursor Genes for the Biosynthesis of Cannabinoid-Like Compound in Radula marginata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Identification of Putative Precursor Genes for the Biosynthesis of Cannabinoid-Like Compound in Radula marginata [frontiersin.org]

- 7. Phytocannabinoids Biosynthesis in Angiosperms, Fungi, and Liverworts and Their Versatile Role [mdpi.com]

- 8. Phytocannabinoids Biosynthesis in Angiosperms, Fungi, and Liverworts and Their Versatile Role - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

Pharmacological Profile of Perrottetinene at Cannabinoid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perrottetinene (PET) is a naturally occurring bibenzyl cannabinoid found in certain liverwort species of the Radula genus.[1] Structurally similar to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of Cannabis sativa, this compound has garnered significant interest for its potential pharmacological activities mediated through the cannabinoid receptors, CB1 and CB2. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its binding affinity, functional activity, and the associated signaling pathways at these receptors. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in cannabinoid research and the development of novel therapeutics targeting the endocannabinoid system.

Quantitative Pharmacological Data

The interaction of this compound with cannabinoid receptors has been characterized through various in vitro assays. The following tables summarize the key quantitative data for the naturally occurring (-)-cis-perrottetinene and its synthetic diastereomer, (-)-trans-perrottetinene, in comparison to Δ⁹-THC.

Table 1: Binding Affinities (Kᵢ) of this compound Diastereomers and Δ⁹-THC at Human Cannabinoid Receptors [2]

| Compound | CB1 Receptor Kᵢ (nM) | CB2 Receptor Kᵢ (nM) |

| (-)-cis-Perrottetinene | 481 | 225 |

| (-)-trans-Perrottetinene | 127 | 126 |

| Δ⁹-trans-THC | 21.5 | 36.4 |

Table 2: Functional Activity (EC₅₀ and Eₘₐₓ) of this compound Diastereomers and Δ⁹-THC in [³⁵S]GTPγS Binding Assay [2]

| Compound | CB1 Receptor EC₅₀ (nM) | CB1 Receptor Eₘₐₓ (%) | CB2 Receptor EC₅₀ (nM) | CB2 Receptor Eₘₐₓ (%) |

| (-)-cis-Perrottetinene | 406 | 75 | 167 | 25 |

| (-)-trans-Perrottetinene | 289 | 80 | 234 | 20 |

| Δ⁹-trans-THC | 43 | 60 | 12 | 20 |

Eₘₐₓ values are expressed as a percentage of the maximal effect induced by the full agonist CP55,940.

Experimental Protocols

Radioligand Displacement Assay for Binding Affinity (Kᵢ) Determination

This protocol outlines the methodology used to determine the binding affinities of this compound at human CB1 and CB2 receptors.[2]

1. Materials:

- Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing human CB1 or CB2 receptors.

- [³H]CP55,940 (specific activity ~120 Ci/mmol) as the radioligand.

- Binding buffer: 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, and 0.5% bovine serum albumin (BSA), pH 7.4.

- Test compounds: (-)-cis-perrottetinene, (-)-trans-perrottetinene, and Δ⁹-trans-THC.

- Non-specific binding control: Unlabeled CP55,940 (10 µM).

- Glass fiber filters (e.g., Whatman GF/B).

- Scintillation cocktail and liquid scintillation counter.

2. Procedure:

- Incubate 10-20 µg of cell membrane protein with varying concentrations of the test compound and a fixed concentration of [³H]CP55,940 (e.g., 0.2 nM) in the binding buffer.

- Incubate the mixture for 90 minutes at 30°C.

- Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to separate bound from free radioligand.

- Measure the radioactivity retained on the filters using a liquid scintillation counter.

3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

- Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Functional Activity (EC₅₀ and Eₘₐₓ)

This functional assay measures the agonist-induced activation of G-proteins coupled to the cannabinoid receptors.[2]

1. Materials:

- Membrane preparations from CHO cells expressing human CB1 or CB2 receptors.

- [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

- Assay buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, and 0.1% BSA, pH 7.4.

- GDP (Guanosine diphosphate).

- Test compounds: (-)-cis-perrottetinene, (-)-trans-perrottetinene, and Δ⁹-trans-THC.

- Full agonist control: CP55,940.

- Basal control: Vehicle.

- Non-specific binding control: Unlabeled GTPγS.

2. Procedure:

- Pre-incubate the cell membranes (5-10 µg of protein) with GDP (e.g., 30 µM) in the assay buffer on ice.

- Add varying concentrations of the test compound and [³⁵S]GTPγS (e.g., 0.1 nM).

- Initiate the binding reaction by incubating the mixture at 30°C for 60 minutes.

- Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

- Measure the radioactivity on the filters using a liquid scintillation counter.

3. Data Analysis:

- Calculate the net agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding (in the absence of agonist) from the binding in the presence of the agonist.

- Determine the EC₅₀ value (the concentration of the agonist that produces 50% of its maximal effect) and the Eₘₐₓ (the maximal effect) by non-linear regression analysis of the dose-response curves.

β-Arrestin Recruitment Assay

Note: To date, no specific experimental data on the β-arrestin recruitment profile of this compound at cannabinoid receptors has been published. The following is a general protocol for assessing β-arrestin recruitment at cannabinoid receptors and can be adapted for the study of this compound.

1. Principle:

- This assay typically utilizes a cell-based system, such as the PathHunter® β-arrestin assay, which employs enzyme fragment complementation. The CB receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active enzyme that generates a chemiluminescent signal upon addition of a substrate.

2. General Procedure:

- Plate cells stably co-expressing the tagged CB receptor and the β-arrestin-enzyme fragment fusion protein in a multi-well plate.

- Add varying concentrations of the test compound (e.g., this compound).

- Incubate for a specified period (e.g., 60-90 minutes) at 37°C.

- Add the detection reagents containing the enzyme substrate.

- Incubate at room temperature to allow for signal development.

- Measure the chemiluminescent signal using a plate reader.

3. Data Analysis:

- Generate dose-response curves to determine the EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.

Signaling Pathways

This compound, as a partial agonist at both CB1 and CB2 receptors, is expected to activate the canonical G-protein-dependent signaling pathways associated with these receptors. The primary signaling cascade involves the activation of inhibitory G-proteins (Gᵢ/Gₒ).

CB1 and CB2 Receptor G-Protein Coupled Signaling

Upon activation by this compound, both CB1 and CB2 receptors couple to Gᵢ/Gₒ proteins. This leads to the dissociation of the G-protein heterotrimer into Gαᵢ/ₒ and Gβγ subunits, which in turn modulate the activity of downstream effectors. A primary consequence of Gαᵢ/ₒ activation is the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The Gβγ subunits can modulate various ion channels, such as inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.

Potential Downstream Signaling Pathways

While specific studies on the downstream signaling of this compound are limited, activation of cannabinoid receptors is known to influence other important intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. The activation of these pathways can be mediated by both G-protein subunits and potentially through β-arrestin-mediated signaling.

Conclusion

This compound exhibits a distinct pharmacological profile at cannabinoid receptors, acting as a partial agonist at both CB1 and CB2. Its binding affinities and functional potencies are generally lower than those of Δ⁹-THC. The primary signaling mechanism of this compound is through the canonical Gᵢ/Gₒ-protein pathway, leading to the inhibition of adenylyl cyclase. While its effects on β-arrestin recruitment and downstream signaling cascades such as the MAPK and PI3K/Akt pathways have not yet been specifically elucidated, these remain important areas for future investigation. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this unique natural cannabinoid.

References

- 1. Shared Binding Mode of this compound and Tetrahydrocannabinol Diastereomers inside the CB1 Receptor May Incentivize Novel Medicinal Drug Design: Findings from an in Silico Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Uncovering the psychoactivity of a cannabinoid from liverworts associated with a legal high - PubMed [pubmed.ncbi.nlm.nih.gov]

Perrottetinene's Impact on Prostaglandin Synthesis: A Technical Guide

For Immediate Release

Bern, Switzerland and Zurich, Switzerland – December 15, 2025 – A comprehensive analysis of the naturally occurring cannabinoid, Perrottetinene (PET), reveals a significant mechanism of action on prostaglandin (B15479496) synthesis, distinguishing it from the well-known phytocannabinoid Δ⁹-tetrahydrocannabinol (THC). This technical guide provides an in-depth overview of the current scientific understanding of this compound's effects, with a focus on its interaction with the endocannabinoid system and subsequent influence on prostaglandin levels. This document is intended for researchers, scientists, and drug development professionals.

Core Findings: this compound and Prostaglandin Inhibition

This compound, a compound found in liverworts of the Radula genus, has been shown to significantly reduce the concentrations of key inflammatory mediators, prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), in the brain.[1] This effect is mediated through the activation of the cannabinoid type 1 (CB1) receptor.[2] Notably, this mechanism of action mirrors that of the endogenous cannabinoid, 2-arachidonoyl glycerol (B35011) (2-AG), suggesting a potential therapeutic advantage over THC, which does not exhibit the same prostaglandin-lowering effects.

Quantitative Data Summary

The interaction of this compound with cannabinoid receptors has been quantified, providing insight into its pharmacological profile. The following tables summarize the binding affinities and functional activities of cis- and trans-Perrottetinene diastereoisomers at human CB1 and CB2 receptors.

Table 1: Binding Affinities (Ki) of this compound Diastereoisomers at Human Cannabinoid Receptors

| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |

| (-)-cis-Perrottetinene | 481 ± 130 | 225 ± 55 |

| (-)-trans-Perrottetinene | 127 ± 25 | 126 ± 20 |

Data sourced from Chicca et al., Science Advances (2018).[3]

Table 2: Functional Activity (EC50 and Emax) of this compound Diastereoisomers at the Human CB1 Receptor

| Compound | EC50 (nM) | Emax (%) |

| (-)-cis-Perrottetinene | 195 ± 55 | 85 ± 5 |

| (-)-trans-Perrottetinene | 90 ± 20 | 90 ± 6 |

Data sourced from Chicca et al., Science Advances (2018).[3]

Mechanism of Action: A CB1 Receptor-Dependent Pathway

The reduction in prostaglandin synthesis by this compound is not a result of direct inhibition of cyclooxygenase (COX) enzymes. Studies have shown that neither this compound nor THC significantly inhibit COX-2 activity at physiological concentrations. Instead, the mechanism is dependent on the activation of the CB1 receptor.

The proposed signaling pathway is as follows:

Caption: this compound's proposed signaling pathway for reducing prostaglandin synthesis.

This compound acts as an agonist at the CB1 receptor. This receptor is coupled to inhibitory G-proteins (Gi/o). Upon activation by this compound, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP can, in turn, modulate the activity of downstream effectors such as Protein Kinase A (PKA). It is hypothesized that this signaling cascade ultimately leads to a reduction in the activity or availability of cytosolic phospholipase A2 (cPLA2), the enzyme responsible for releasing arachidonic acid from membrane phospholipids. By reducing the available pool of arachidonic acid, the substrate for COX enzymes, this compound effectively decreases the synthesis of prostaglandins.

Experimental Protocols

In Vivo Quantification of Prostaglandins in Mouse Brain

The following is a representative protocol for the measurement of prostaglandins in mouse brain tissue, based on the methodologies described in the scientific literature.

Caption: Workflow for in vivo prostaglandin measurement in mouse brain.

1. Animal Dosing and Tissue Collection:

-

Male adult mice are administered this compound (e.g., 1-10 mg/kg, intraperitoneally) or a vehicle control.

-

After a predetermined time (e.g., 30-60 minutes), mice are euthanized by a humane method that minimizes post-mortem biochemical changes, such as focused microwave irradiation or rapid decapitation followed by immediate freezing of the head in liquid nitrogen.

-

The brain is rapidly dissected and stored at -80°C until analysis.

2. Sample Preparation and Extraction:

-

Frozen brain tissue is weighed and homogenized in a solution of cold methanol containing deuterated internal standards for PGD2 and PGE2 to correct for extraction losses.

-

The homogenate is centrifuged at high speed (e.g., 10,000 x g) at 4°C.

-

The supernatant is collected and subjected to solid-phase extraction (SPE) using a C18 cartridge to isolate the prostaglandins.

-

The eluate from the SPE cartridge is evaporated to dryness under a stream of nitrogen.

-

The dried extract is reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Quantification:

-

An aliquot of the reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Prostaglandins are separated on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of water and acetonitrile (B52724) with a small amount of formic acid.

-

The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM) to specifically detect and quantify PGD2, PGE2, and their respective deuterated internal standards based on their unique parent and fragment ion masses.

-

Concentrations are calculated by comparing the peak area ratios of the endogenous prostaglandins to their corresponding internal standards against a standard curve.

Conclusion and Future Directions

This compound demonstrates a distinct pharmacological profile from THC by reducing prostaglandin levels in the brain through a CB1 receptor-dependent mechanism. This finding opens new avenues for the development of cannabinoid-based therapeutics with potentially improved side-effect profiles, particularly for conditions where neuroinflammation is a key component. Further research is warranted to fully elucidate the downstream signaling cascade and to explore the therapeutic potential of this compound in preclinical models of inflammatory and neurodegenerative diseases.

References

- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uncovering the psychoactivity of a cannabinoid from liverworts associated with a legal high - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Liverwort Genus Radula: A Comprehensive Technical Guide to its Traditional Use in Herbal Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Radula, a group of leafy liverworts, has a documented history of use in traditional herbal medicine, most notably by the Māori people of New Zealand. This guide provides an in-depth technical overview of the ethnobotanical uses, phytochemistry, and pharmacology of Radula species. It is intended to serve as a resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of these unique bryophytes. The guide summarizes quantitative data on bioactive compounds, details experimental protocols for their analysis, and visualizes key biological pathways and experimental workflows.

Traditional and Ethnomedicinal Applications

The most well-documented traditional use of a Radula species is that of Radula marginata, known as "wairuakohu" in Māori culture.[1] Traditional Māori healing, or rongoā, is a holistic system that addresses spiritual and physical well-being.[2][3][4] Within this framework, R. marginata has been historically utilized as a rongoā for various ailments.[1] While specific historical preparations are not extensively detailed in scientific literature, rongoā Māori often involves the use of infusions, poultices, and decoctions of various plant parts.[2][3] The use of Radula in this context highlights a long-standing recognition of its medicinal properties within indigenous knowledge systems.

Phytochemistry: The Bibenzyl Cannabinoids

The primary bioactive compounds of interest in Radula species are a class of bibenzyls, which are structurally similar to the cannabinoids found in Cannabis sativa. The most notable of these is perrottetinene (PET), a structural analog of Δ⁹-tetrahydrocannabinol (THC).[5][6] PET was first isolated from Radula perrottetii and has since been identified in other species, including R. marginata and R. laxiramea.[5][6]

Quantitative Analysis of Bibenzyl Cannabinoids

Quantitative data on the concentration of bibenzyl cannabinoids in Radula species is crucial for standardization and potential therapeutic development. The following table summarizes available data from scientific literature.

| Species | Compound | Concentration (mg/g Fresh Dry Weight) | Analytical Method | Reference |

| Radula marginata | Total Cannabinoids | 5.0 ± 0.3 to 25.2 ± 4.4 | GC-MS | [7] |

| Radula marginata | This compound (PET) | Varies by chemotype | GC-MS | [7] |

| Radula marginata | This compound diol (PTD) | Varies by chemotype | GC-MS | [7] |

| Radula marginata | Bibenzyl-4-geranyl (BB4G) | Varies by chemotype | GC-MS | [7] |

Note: Concentrations can vary significantly based on the specific chemotype of the plant, geographical location, and environmental conditions.[7]

Pharmacological Activity

The cannabinoid-like compounds in Radula species exhibit pharmacological activity primarily through interaction with the endocannabinoid system.

Cannabinoid Receptor Binding

This compound has been shown to be a partial agonist of the cannabinoid receptors CB1 and CB2. The binding affinities of cis- and trans-perrottetinene are summarized below.

| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Assay | Reference |

| (-)-cis-Perrottetinene | CB1 | 481 | [³H]CP55,940 displacement | [5] |

| CB2 | 225 | [³H]CP55,940 displacement | [5] | |

| (-)-trans-Perrottetinene | CB1 | 127 | [³H]CP55,940 displacement | [5] |

| CB2 | 126 | [³H]CP55,940 displacement | [5] |

Note: For comparison, the binding affinity of Δ⁹-THC to the CB1 receptor is significantly higher.

In Vivo Effects

Studies in mice have demonstrated that this compound can cross the blood-brain barrier and induce cannabinoid-like effects, including analgesia, catalepsy, hypolocomotion, and hypothermia (the "tetrad" test).[5] These effects are mediated through the CB1 receptor.[5] Notably, the psychoactive effects of PET are reported to be weaker than those of THC.[5]

Signaling Pathways and Biosynthesis

CB1 Receptor Signaling Pathway

Activation of the CB1 receptor by agonists like this compound initiates a cascade of intracellular signaling events. A key downstream effect is the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels.[8][9] This, in turn, influences various cellular processes. One of the significant anti-inflammatory mechanisms of cannabinoids is the inhibition of prostaglandin (B15479496) synthesis.

Postulated Biosynthetic Pathway of this compound

The biosynthesis of this compound in Radula is distinct from the cannabinoid biosynthetic pathway in Cannabis. It is postulated to proceed through a bibenzyl pathway, with stilbene (B7821643) acid being a key precursor.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Extraction and Quantification of Bibenzyls from Radula Species

The following protocol is a composite based on methods described for the analysis of bibenzyls in liverworts.[7][10][11]

Protocol Details:

-

Sample Preparation: Air-dry the Radula plant material and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material in a solvent mixture of diethyl ether and methanol (B129727) (Et₂O-MeOH) in a 1:1 ratio.[10] Perform the extraction exhaustively, for example, by sonicating for 15-30 minutes and repeating the process three times.

-

Filtration and Concentration: Filter the combined extracts to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Chromatographic Separation: Subject the crude extract to column chromatography using silica gel or Sephadex LH-20.[10] Elute with a solvent gradient, such as n-hexane-ethyl acetate (B1210297) or chloroform-methanol, to separate fractions based on polarity.

-

Analysis and Quantification: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification of bibenzyls.[7][12] Use appropriate internal standards for accurate quantification.

In Vivo Pharmacological Assay: The Tetrad Test in Mice

This protocol is based on the methodology described by Chicca et al. (2018) for assessing the cannabimimetic effects of this compound.[5]

Protocol Details:

-

Animals: Use male BALB/c mice.

-

Drug Administration: Dissolve this compound in a vehicle solution (e.g., ethanol, Cremophor EL, and saline) and administer via intraperitoneal (i.p.) injection.

-

Behavioral Assessments (The Tetrad):

-

Analgesia: Measure the nociceptive threshold using the tail-flick or hot-plate test.

-

Catalepsy: Assess the duration of immobility when the mouse is placed in an awkward position (e.g., on a horizontal bar).

-

Hypolocomotion: Quantify spontaneous activity in an open-field arena.

-

Hypothermia: Measure the core body temperature using a rectal probe.

-

-

Data Analysis: Compare the results of the this compound-treated group with a vehicle-treated control group.

Future Directions and Conclusion

The study of Radula species presents a compelling frontier in natural product chemistry and pharmacology. The presence of cannabinoid-like bibenzyls offers a unique opportunity for the development of novel therapeutics with potentially different pharmacological profiles and fewer side effects than traditional cannabinoids. Further research is warranted in several areas:

-

Comprehensive Phytochemical Screening: A systematic analysis of a wider range of Radula species is needed to identify new bibenzyl structures and quantify their concentrations.

-

Elucidation of Biosynthetic Pathways: A complete understanding of the enzymatic machinery responsible for this compound biosynthesis could enable biotechnological production, ensuring a sustainable supply.[12]

-

In-depth Pharmacological and Toxicological Studies: Rigorous preclinical and clinical studies are necessary to fully characterize the therapeutic potential and safety profile of this compound and other Radula-derived compounds.

-

Conservation: As interest in Radula grows, it is crucial to consider the conservation status of these species and promote sustainable harvesting practices.

References

- 1. drugfoundation.org.nz [drugfoundation.org.nz]

- 2. tepapa.govt.nz [tepapa.govt.nz]

- 3. sciencelearn.org.nz [sciencelearn.org.nz]

- 4. bpac.org.nz [bpac.org.nz]

- 5. Uncovering the psychoactivity of a cannabinoid from liverworts associated with a legal high - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Unique bibenzyl cannabinoids in the liverwort Radula marginata: parallels with Cannabis chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Phytochemistry of Bryophytes: Distribution, Structures and Biological Activity of Bibenzyl and Bisbibenzyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

Ethnobotanical Legacy and Pharmacological Profile of Perrottetinene-Containing Liverworts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perrottetinene, a psychoactive cannabinoid structurally similar to Δ⁹-tetrahydrocannabinol (THC), has been identified in select species of liverworts from the Radula genus. This discovery has opened new avenues for cannabinoid research, offering a unique evolutionary perspective on the biosynthesis of these compounds and presenting a novel scaffold for therapeutic drug design. This technical guide provides an in-depth exploration of the ethnobotanical history of this compound-containing liverworts, a comprehensive overview of the pharmacological properties of this compound, and detailed experimental protocols for its study.

Ethnobotanical History

The traditional use of liverworts in medicine is a field that has seen limited exploration compared to vascular plants. However, there is evidence of their use in various cultures for treating a range of ailments. The specific ethnobotanical history of this compound-containing liverworts is primarily associated with Radula marginata in New Zealand, where it is known by the Māori name "wairuakohu."

Traditional Uses of Radula marginata (Wairuakohu) in Māori Medicine (Rongoā):

-

Skin Conditions: Crushed leaves of wairuakohu were traditionally applied topically to wounds and rashes to aid in the healing process.[1]

-

Pain Relief: Infusions made from the plant were consumed to alleviate pain and discomfort.[1]

-

Spiritual Practices: Wairuakohu was utilized in ceremonial practices for spiritual cleansing and protection.[1]

While the presence of this compound in Radula perrottetii (Japan) and Radula laxiramea (Costa Rica) is scientifically established, detailed records of their traditional medicinal uses in these regions are not as well-documented as those for Radula marginata.[2] The psychoactive properties of these liverworts have led to their recent emergence as "legal highs" in some parts of the world.[3][4]

Pharmacology of this compound

This compound is a bibenzyl cannabinoid that acts as a partial agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[5][6] Its psychoactive effects are primarily mediated through the activation of CB1 receptors in the central nervous system.[5]

Receptor Binding Affinities

Studies have determined the binding affinities of both the natural (-)-cis-perrottetinene and its unnatural (-)-trans-diastereomer for human CB1 and CB2 receptors.

| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) |

| (-)-cis-Perrottetinene | 481 | 225 |

| (-)-trans-Perrottetinene | 127 | 126 |

| Δ⁹-THC | ~21 | Not specified in this context |

Table 1: Binding affinities of this compound diastereomers and Δ⁹-THC for cannabinoid receptors. Data sourced from in vitro studies.[5][6]

In Vivo Pharmacological Effects

In vivo studies in mice have demonstrated that this compound induces a characteristic "tetrad" of effects associated with CB1 receptor activation: analgesia (pain relief), catalepsy (a state of immobility), hypolocomotion (decreased movement), and hypothermia (reduced body temperature).[7]

| Compound | Analgesia | Catalepsy | Hypolocomotion | Hypothermia |

| (-)-cis-Perrottetinene | Yes | Yes | Yes | Yes |

| (-)-trans-Perrottetinene | Yes | Yes | Yes | Yes |

| Δ⁹-THC | Yes | Yes | Yes | Yes |

Table 2: Qualitative summary of the in vivo effects of this compound diastereomers and Δ⁹-THC in the mouse tetrad assay.[7]

Notably, this compound has been shown to reduce prostaglandin (B15479496) D2 and E2 levels in the brain, suggesting a potential anti-inflammatory mechanism distinct from or complementary to its cannabinoid receptor activity.[5][6]

Experimental Protocols

This section provides an overview of the methodologies for key experiments in this compound research.

Extraction and Isolation of this compound from Radula species

A general protocol for the extraction and isolation of cannabinoids from plant material can be adapted for this compound.

Protocol:

-

Drying and Grinding: Air-dry the liverwort material (Radula sp.) and grind it into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material with a non-polar solvent such as hexane (B92381) or diethyl ether at room temperature for an extended period (e.g., 24-48 hours).

-

Filtration and Concentration: Filter the extract to remove solid plant material and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Chromatographic Separation: Subject the crude extract to column chromatography on silica (B1680970) gel. Elute with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) to separate the different chemical constituents.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Purification: Combine fractions containing this compound and further purify using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

-

Structural Elucidation: Confirm the structure of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cannabinoid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for CB1 and CB2 receptors.

Protocol:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing human CB1 or CB2 receptors.

-

Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940), and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to allow for binding equilibrium.

-

Termination of Binding: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Mouse Tetrad Assay for Cannabimimetic Activity

This protocol describes the assessment of the in vivo psychoactive effects of this compound in mice.

Protocol:

-

Animal Model: Use adult male mice (e.g., C57BL/6 strain).

-

Drug Administration: Dissolve this compound in a suitable vehicle (e.g., a mixture of ethanol, Emulphor, and saline) and administer it to the mice via intraperitoneal (i.p.) injection. A vehicle-only control group should be included.

-

Behavioral and Physiological Assessments (performed at set time points post-injection):

-

Analgesia: Measure the nociceptive threshold using the tail-flick or hot-plate test.

-

Catalepsy: Assess the duration of immobility when the mouse is placed in an awkward position (e.g., the bar test).

-

Hypolocomotion: Quantify locomotor activity using an open-field arena and automated tracking software.

-

Hypothermia: Measure the core body temperature using a rectal probe.

-

-

Data Analysis: Compare the results from the this compound-treated groups to the vehicle control group using appropriate statistical tests.

Visualizations

Signaling Pathways

Caption: this compound signaling through CB1 and CB2 receptors.

Experimental Workflows

Caption: Workflow for this compound extraction and analysis.

Conclusion

This compound-containing liverworts represent a fascinating and relatively untapped area of ethnobotany and pharmacology. The convergence of traditional knowledge, particularly from Māori culture, with modern scientific investigation has unveiled a novel cannabinoid with therapeutic potential. The methodologies outlined in this guide provide a framework for researchers to further explore the unique properties of this compound and its parent liverwort species. Future research should focus on elucidating the complete ethnobotanical history of all this compound-containing species, refining extraction and synthesis techniques, and conducting more extensive preclinical and clinical studies to fully characterize the therapeutic window and safety profile of this intriguing natural product.

References

- 1. Quantification of Prostaglandin E2 Concentration in Interstitial Fluid from the Hypothalamic Region of Free-moving Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Concise Synthesis of (.+-.)-Perrottetinene with Bibenzyl Cannabinoid. | Semantic Scholar [semanticscholar.org]

- 5. Uncovering the psychoactivity of a cannabinoid from liverworts associated with a legal high - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Uncovering the psychoactivity of a cannabinoid from liverworts associated with a legal high - PMC [pmc.ncbi.nlm.nih.gov]

In silico modeling of Perrottetinene-receptor interactions

An In-Depth Technical Guide to In Silico Modeling of Perrottetinene-Receptor Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (PET) is a naturally occurring phytocannabinoid found in liverworts of the Radula genus.[1] Its chemical structure bears a striking resemblance to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of Cannabis sativa.[1] Like THC, this compound exhibits psychoactive effects through its interaction with the cannabinoid receptors, primarily the type 1 (CB1) and type 2 (CB2) receptors.[1][2] This has generated significant interest in its therapeutic potential, particularly as it may offer a different pharmacological profile compared to THC.[2][3]

In silico modeling has emerged as a powerful tool to elucidate the molecular interactions between this compound and cannabinoid receptors at an atomic level.[4][5] Computational techniques such as molecular docking, molecular dynamics (MD) simulations, and free energy calculations provide invaluable insights into the binding modes, affinities, and the dynamic behavior of the PET-receptor complex.[6] This technical guide provides a comprehensive overview of the methodologies employed in the in silico modeling of this compound-receptor interactions, supported by experimental validation techniques and an exploration of the downstream signaling pathways.

Quantitative Data Summary: Binding Affinities

The binding affinity of a ligand for its receptor is a critical parameter in drug development, often expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the experimentally determined binding affinities of this compound diastereomers and, for comparison, Δ⁹-THC at human CB1 and CB2 receptors.

| Compound | Receptor | Binding Affinity (Kᵢ) [nM] | Notes |

| (-)-cis-Perrottetinene | hCB1 | 481 | Natural diastereomer.[1] |

| hCB2 | 225 | Partial agonist at both receptors.[1] | |

| (-)-trans-Perrottetinene | hCB1 | 127 | Unnatural, more active diastereomer.[1] |

| hCB2 | 126 | Partial agonist at both receptors.[1] | |

| Δ⁹-THC | hCB1 | ~15-50 | Comparative value, varies across studies. |

| hCB2 | ~36-100 | Comparative value, varies across studies. |

In Silico Modeling Methodologies

The computational investigation of this compound's interaction with cannabinoid receptors typically follows a multi-step workflow, from predicting the binding pose to simulating the dynamic stability of the complex.

Experimental Workflow: In Silico Modeling

Caption: Workflow for in silico modeling of PET-receptor interactions.

Detailed Protocol: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7]

-

Receptor Preparation:

-

Obtain the 3D structure of the target receptor (e.g., human CB1 receptor from the Protein Data Bank, PDB ID: 5TGZ).

-

Prepare the protein by removing water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH.

-

Perform energy minimization to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound (both cis and trans diastereomers).

-

Assign partial charges using a suitable method (e.g., Gasteiger charges).

-

Define rotatable bonds to allow for conformational flexibility during docking.

-

-

Grid Generation:

-

Define the binding site on the receptor. This is typically centered on the location of a known co-crystallized ligand or identified through binding site prediction algorithms.

-

Generate a grid box that encompasses the entire binding pocket.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock, Glide, GOLD).

-

Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various ligand conformations and orientations within the grid box.

-

The program will score the resulting poses based on a scoring function that estimates the binding free energy.

-

-

Analysis of Results:

-

Cluster the resulting poses based on root-mean-square deviation (RMSD).

-

Analyze the top-ranked poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with specific amino acid residues in the binding pocket. Studies have shown that for PET, interactions with Trp-279 and Trp-356 in the CB1 receptor are particularly influential.[5]

-

Detailed Protocol: Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time.[8][9]

-

System Setup:

-

Use the best-ranked docked pose of the this compound-CB1 complex as the starting structure.

-

Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.

-

Solvate the system with an explicit water model (e.g., TIP3P).

-

Add ions (e.g., Na⁺, Cl⁻) to neutralize the system and achieve physiological salt concentration.

-

-

Parameterization:

-

Assign force field parameters for the protein (e.g., AMBER, CHARMM), lipid, and water.

-

Generate topology and parameter files for this compound, often using tools like Antechamber or CGenFF.

-

-

Minimization and Equilibration:

-

Perform energy minimization of the entire system to remove bad contacts.

-

Gradually heat the system to the target temperature (e.g., 310 K) under the NVT (constant volume) ensemble, often with restraints on the protein and ligand heavy atoms.

-

Equilibrate the system under the NPT (constant pressure) ensemble to ensure the correct density, gradually releasing the restraints.

-

-

Production Run:

-

Run the production MD simulation for a significant duration (typically hundreds of nanoseconds) without any restraints. Save the coordinates (trajectory) at regular intervals.

-

-

Trajectory Analysis:

-

RMSD: Calculate the root-mean-square deviation of the protein and ligand to assess the stability of the simulation.

-

RMSF: Calculate the root-mean-square fluctuation of individual residues to identify flexible regions of the protein.

-

Interaction Analysis: Monitor the persistence of key interactions (e.g., hydrogen bonds) identified during docking.

-

Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) on the trajectory snapshots to estimate the binding free energy.[10]

-

Experimental Validation: Radioligand Binding Assay

In silico predictions must be validated by experimental data. The competitive radioligand binding assay is a standard method to determine the binding affinity (Kᵢ) of a test compound.[11][12]

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

-

Materials:

-

Membrane preparations from cells expressing the receptor of interest (e.g., human CB1 or CB2).

-

A suitable radioligand with high affinity for the receptor (e.g., [³H]CP-55,940).

-

This compound (test compound).

-

A non-labeled ligand for determining non-specific binding (e.g., WIN 55,212-2 at a high concentration).

-

Assay buffer, wash buffer, glass fiber filters, and scintillation fluid.

-

-

Procedure:

-

In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding.

-

Total Binding: Incubate receptor membranes with the radioligand.

-

Non-specific Binding: Incubate receptor membranes with the radioligand and a high concentration of the non-labeled ligand.

-

Competitive Binding: Incubate receptor membranes with the radioligand and varying concentrations of this compound.

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at 30-37°C).

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Use non-linear regression to fit the curve and determine the IC₅₀ value (the concentration of PET that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

-

This compound-Induced Signaling Pathways

Upon binding, this compound acts as a partial agonist at both CB1 and CB2 receptors, initiating a cascade of intracellular signaling events.[1][11] These receptors are coupled to inhibitory G-proteins (Gᵢ/ₒ).[13]

Activation of the CB1 receptor by this compound leads to:

-

Inhibition of Adenylyl Cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).[13]

-

Modulation of Ion Channels: Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.[13]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: This can influence gene expression and cellular processes like proliferation and survival.[13]

A key pharmacological distinction between this compound and THC is their effect on prostaglandin (B15479496) synthesis. While THC has been shown to increase levels of prostaglandins (B1171923) D₂ and E₂ in the brain, this compound significantly reduces their basal levels.[14] This is a noteworthy difference, as prostaglandins are involved in inflammation and can contribute to some of the adverse effects of THC.[3][14]

Signaling Pathway: CB1 Receptor Activation by this compound

Caption: Downstream signaling of the CB1 receptor after activation by this compound.

Conclusion